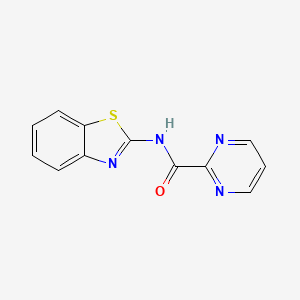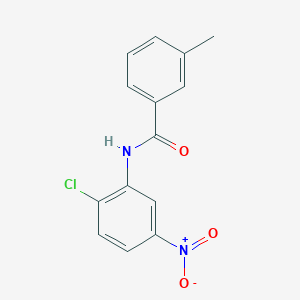![molecular formula C19H20N2O3 B5538987 N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[4-(Acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide often involves complex chemical processes. For instance, the design and synthesis of orally active histone deacetylase inhibitors showcase a method where specific inhibitors are developed to target cancer cells by blocking proliferation and inducing apoptosis, highlighting a sophisticated approach to synthesizing biologically active compounds (Zhou et al., 2008).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and functionality of a compound. For example, the crystal structures of related benzamide compounds reveal insights into their molecular geometry, supramolecular aggregation, and intermolecular interactions, including hydrogen bonding and π–π interactions, which are fundamental for predicting the behavior of chemical compounds (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(Acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide derivatives can lead to the formation of novel compounds with potential biological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrates the creation of potent inhibitors, highlighting the compound's reactivity and potential for generating bioactive molecules (Sugimoto et al., 1990).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, play a significant role in the application and handling of chemical compounds. Studies on similar benzamide derivatives, employing techniques like X-ray diffraction, provide valuable data on crystallography, helping to understand the compound's stability, solubility, and crystalline form (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties of N-[4-(Acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide derivatives, including reactivity, stability, and interaction with other molecules, are essential for their application in various fields. For example, the synthesis and biological activity studies of benzamide derivatives provide insights into their reactivity and potential as antimicrobial agents, illustrating the compound's chemical versatility and application potential (Sharma et al., 2011).
Aplicaciones Científicas De Investigación
Cancer Research Applications
N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide and its derivatives have been explored for their potential in cancer treatment. These compounds have shown promise as histone deacetylase (HDAC) inhibitors, a class of compounds that can modulate gene expression and have therapeutic potential in cancer treatment. For instance, studies have demonstrated that certain benzamide derivatives selectively inhibit HDACs, leading to cancer cell cycle arrest and apoptosis in vitro and significant antitumor activity in vivo (Zhou et al., 2008). This suggests their potential utility in developing novel anticancer therapies.
Modulation of Enzymatic Activity
Research has also focused on the ability of benzamide derivatives to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. A study synthesized a series of benzamide derivatives and evaluated them for their anti-AChE activity, discovering compounds with significant activity that could serve as leads for developing new therapeutic agents (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)12-24-18-6-4-5-15(11-18)19(23)21-17-9-7-16(8-10-17)20-14(3)22/h4-11H,1,12H2,2-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPVNKKUMAHNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-(2-methylprop-2-enoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)



![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)